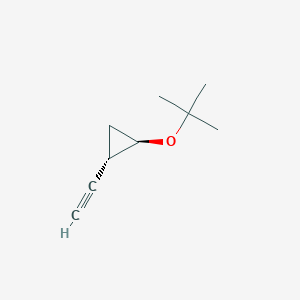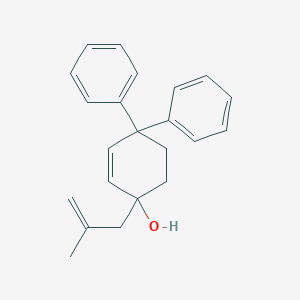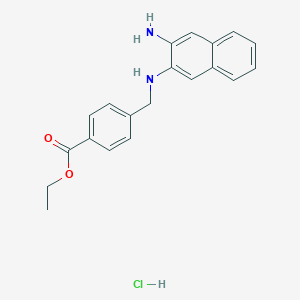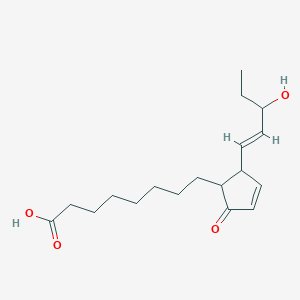
1-植型前列腺素-I
描述
科学研究应用
A1-植物前列腺素-I 具有多种科学研究应用,包括:
作用机制
A1-植物前列腺素-I 通过多个分子靶点和通路发挥作用:
诱导防御基因: 该化合物诱导植物中防御相关基因的表达,导致保护性化合物(如植物抗毒素)的产生增加.
激活谷胱甘肽-S-转移酶: A1-植物前列腺素-I 激活谷胱甘肽-S-转移酶,这是一种参与解毒过程的酶.
氧化应激反应: 该化合物触发对氧化应激的反应,有助于减轻活性氧物质造成的损害.
生化分析
Biochemical Properties
A1-Phytoprostane-I plays a significant role in biochemical reactions. It is known to induce the expression of glutathione-S-transferase, increase phytoalexin biosynthesis, and trigger the expression of several genes involved in primary and secondary metabolism in plants .
Cellular Effects
The effects of A1-Phytoprostane-I on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of A1-Phytoprostane-I involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of A1-Phytoprostane-I over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of A1-Phytoprostane-I vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
A1-Phytoprostane-I is involved in metabolic pathways that include interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
A1-Phytoprostane-I is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of A1-Phytoprostane-I and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
化学反应分析
A1-植物前列腺素-I 经历各种化学反应,包括:
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物是 A1-植物前列腺素-I 的各种衍生物,每种衍生物都具有独特的化学性质 .
相似化合物的比较
A1-植物前列腺素-I 在植物前列腺素中是独特的,因为它具有特定的环结构及其官能团的位置 . 类似的化合物包括:
A1-植物前列腺素-II: 该化合物具有不同的环结构,由α-亚麻酸不同碳原子之间的环化形成.
F1-植物前列腺素: 这些化合物具有不同的官能团组,并通过不同的氧化途径形成.
D1-植物前列腺素: 这些化合物也是由α-亚麻酸形成的,但具有不同的结构特征和生物活性.
属性
IUPAC Name |
8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXJZDJLYSMGIQ-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042644 | |
| Record name | Phytoprostane A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Phytoprostane A1 in plant defense against necrotrophic fungi?
A1: Phytoprostane A1 appears to play a role in enhancing resistance to necrotrophic fungi like Botrytis cinerea in Arabidopsis thaliana. This enhanced resistance is linked to the downregulation of the EXPA2 gene, which encodes an expansin-like protein involved in cell wall modification. This downregulation seems to be dependent on COI1, a key component of the jasmonate signaling pathway, suggesting a connection between Phytoprostane A1 and this crucial plant defense pathway [1].
Q2: How does Phytoprostane A1 influence the expression of WRKY33, a transcription factor involved in plant defense?
A2: Research indicates that Phytoprostane A1 can modulate the regulation of WRKY33 in Arabidopsis thaliana when challenged with Botrytis cinerea [2]. This suggests that Phytoprostane A1 might indirectly influence the expression of various defense-related genes downstream of WRKY33, contributing to the plant's defense response.
Q3: Are there other compounds similar to Phytoprostane A1 that have been studied in the context of plant defense against Botrytis cinerea?
A3: Yes, the research also highlights 12-oxo-phytodienoic acid, another cyclopentenone compound like Phytoprostane A1, as a potential modulator of WRKY33 regulation during Botrytis cinerea infection [2]. This suggests a potential broader role of cyclopentenones in plant defense signaling.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




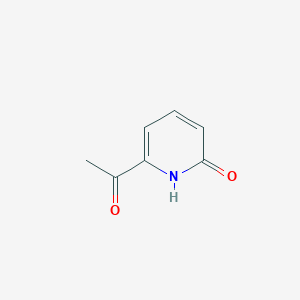
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

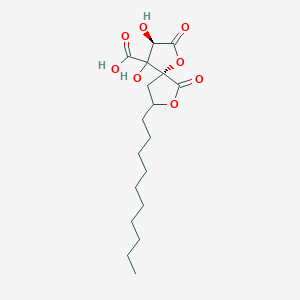
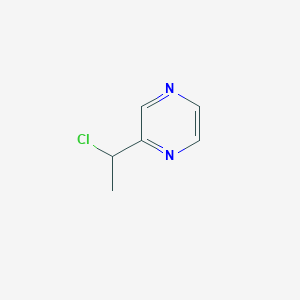
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
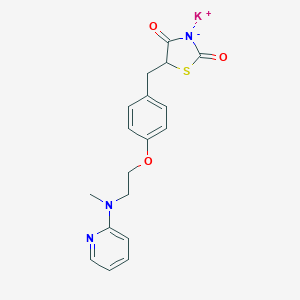
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
